molecular formula C23H26N4O2 B2675206 3-(azepan-1-ylcarbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251563-83-3

3-(azepan-1-ylcarbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No. B2675206
CAS RN: 1251563-83-3
M. Wt: 390.487
InChI Key: CBTRTKPOYWGTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylcarbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as AZD-4547 and is a selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase.

Mechanism of Action

AZD-4547 selectively inhibits FGFR tyrosine kinase activity, which leads to the inhibition of downstream signaling pathways involved in cell growth and survival. This results in the inhibition of tumor cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
AZD-4547 has been shown to have potent anti-tumor effects in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. However, it has also been shown to have some off-target effects, such as inhibition of other tyrosine kinases, which may limit its clinical use.

Advantages and Limitations for Lab Experiments

AZD-4547 has several advantages for use in laboratory experiments. It is a highly selective inhibitor of FGFR tyrosine kinase, which allows for the specific targeting of this pathway. It also has good oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, its off-target effects may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on AZD-4547. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and survival. Another area of interest is the identification of biomarkers that can be used to predict response to AZD-4547 treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for AZD-4547 in clinical settings.

Synthesis Methods

The synthesis of AZD-4547 involves the reaction of 4-aminopyridine with 3-methoxyphenylacetic acid to form 4-(3-methoxyphenyl)-1,8-naphthyridin-3-amine. This intermediate is then reacted with azepan-1-carbonyl chloride to form the desired product, 3-(azepan-1-ylcarbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine.

Scientific Research Applications

AZD-4547 has been extensively studied for its potential use in cancer treatment. FGFR signaling is known to play a critical role in the growth and survival of cancer cells, and inhibition of this pathway has been shown to have anti-tumor effects. AZD-4547 has demonstrated promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and gastric cancer.

properties

IUPAC Name

azepan-1-yl-[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-10-11-19-21(26-17-8-7-9-18(14-17)29-2)20(15-24-22(19)25-16)23(28)27-12-5-3-4-6-13-27/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTRTKPOYWGTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepane-1-carbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

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